Cas no 68847-94-9 (4H-1-Benzothiopyran-4-one, 3-bromo-)

Technical Introduction: 4H-1-Benzothiopyran-4-one, 3-bromo- is a brominated heterocyclic compound featuring a benzothiopyranone core. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating further functionalization. Its electron-deficient thiopyranone scaffold also lends itself to applications in materials science, including the design of optoelectronic materials. The compound’s well-defined reactivity profile and stability under standard conditions make it a reliable building block for researchers seeking to explore novel sulfur-containing heterocycles.
4H-1-Benzothiopyran-4-one, 3-bromo- structure
68847-94-9 structure
商品名:4H-1-Benzothiopyran-4-one, 3-bromo-
CAS番号:68847-94-9
MF:C9H5BROS
メガワット:241.1044
CID:392521
PubChem ID:820375

4H-1-Benzothiopyran-4-one, 3-bromo- 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzothiopyran-4-one, 3-bromo-
    • 3-bromothiochromen-4-one
    • DTXSID80356198
    • SCHEMBL8786726
    • 3-bromo-4H-thiochromen-4-one
    • AKOS021982916
    • 68847-94-9
    • 3-Bromo-4H-1-benzothiopyran-4-one
    • インチ: InChI=1S/C9H5BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
    • InChIKey: HNGUKFYOSVSQJM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=CS2)Br

計算された属性

  • せいみつぶんしりょう: 239.92445
  • どういたいしつりょう: 239.92445g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • PSA: 17.07

4H-1-Benzothiopyran-4-one, 3-bromo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618610-10g
3-Bromo-4H-thiochromen-4-one
68847-94-9 98%
10g
¥18069.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618610-1g
3-Bromo-4H-thiochromen-4-one
68847-94-9 98%
1g
¥6204.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618610-25g
3-Bromo-4H-thiochromen-4-one
68847-94-9 98%
25g
¥27642.00 2024-05-03
A2B Chem LLC
AC81085-500mg
4H-1-Benzothiopyran-4-one, 3-bromo-
68847-94-9 95%
500mg
$467.00 2024-04-19
A2B Chem LLC
AC81085-5g
4H-1-Benzothiopyran-4-one, 3-bromo-
68847-94-9 95%
5g
$995.00 2024-04-19
A2B Chem LLC
AC81085-1g
4H-1-Benzothiopyran-4-one, 3-bromo-
68847-94-9 95%
1g
$509.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618610-5g
3-Bromo-4H-thiochromen-4-one
68847-94-9 98%
5g
¥12950.00 2024-05-03

4H-1-Benzothiopyran-4-one, 3-bromo- 関連文献

4H-1-Benzothiopyran-4-one, 3-bromo-に関する追加情報

Comprehensive Overview of 4H-1-Benzothiopyran-4-one, 3-bromo- (CAS No. 68847-94-9): Properties, Applications, and Research Insights

4H-1-Benzothiopyran-4-one, 3-bromo- (CAS No. 68847-94-9) is a specialized organic compound belonging to the benzothiopyranone family. This brominated derivative has garnered significant attention in pharmaceutical and material science research due to its unique structural features and reactivity. The presence of a bromo substituent at the 3-position enhances its utility as a versatile intermediate in synthetic chemistry. Researchers frequently explore its potential in heterocyclic synthesis, medicinal chemistry, and fluorescence-based applications, aligning with current trends in small-molecule drug discovery and functional materials.

In recent years, the demand for 3-bromo-4H-1-benzothiopyran-4-one has increased, particularly in the context of targeted drug design and bioimaging probes. Its electron-deficient thiopyranone core makes it a valuable scaffold for developing kinase inhibitors and antimicrobial agents, topics frequently searched in academic databases. The compound’s photophysical properties also attract interest for OLED materials and sensor technologies, reflecting the growing intersection of chemistry and nanotechnology.

Synthetic protocols for CAS 68847-94-9 often emphasize regioselective bromination techniques, a subject of numerous organic chemistry forums and patent filings. Optimized methods typically involve electrophilic aromatic substitution or metal-catalyzed reactions, balancing yield and environmental sustainability—a key concern in modern green chemistry initiatives. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, critical for high-throughput screening applications.

The compound’s stability under various conditions is frequently discussed in chemical stability studies, with particular focus on its hydrolytic resistance and thermal decomposition profiles. Such data are vital for formulators developing long-acting pharmaceutical formulations or polymeric composites. Additionally, its structure-activity relationships (SAR) are explored in computational chemistry models, addressing popular queries about molecular docking and QSAR predictions.

Emerging applications of 3-bromo-4H-1-benzothiopyran-4-one include its role in covalent organic frameworks (COFs) and photo-redox catalysis, areas trending in materials science journals. Its ability to act as a ligand precursor for transition-metal complexes further expands its relevance in catalysis research. These multidisciplinary connections position it as a compound of interest in academic-industrial collaborations, often highlighted in grant proposals and technology transfer discussions.

From a commercial perspective, suppliers of CAS 68847-94-9 prioritize GMP-compliant synthesis and batch-to-batch consistency, responding to industry demands for reproducible building blocks. Safety data sheets emphasize proper handling under laboratory best practices, though it remains non-classified as hazardous under standard regulations. Environmental fate studies, including biodegradability assessments, cater to the ESG (Environmental, Social, and Governance) metrics increasingly valued by stakeholders.

In conclusion, 4H-1-Benzothiopyran-4-one, 3-bromo- exemplifies how niche chemicals drive innovation across sectors. Its dual utility in life sciences and advanced materials ensures sustained research interest, while its synthetic accessibility supports scalable production. Future directions may explore its chiral derivatives or nanostructured hybrids, answering the scientific community’s call for multifunctional compounds in the post-genomic era.

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